![molecular formula C21H34N2O4 B14490869 Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-89-9](/img/structure/B14490869.png)
Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group, which is linked to a phenyl ring substituted with an octyloxy group and a morpholinyl ethyl ester. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The ester bond can undergo hydrolysis, producing a carbamic acid derivative that can further decompose to release carbon dioxide and the desired amine . This process is crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: This compound has a similar carbamate structure but lacks the octyloxy and morpholinyl groups.
Carbamic acid, (2-chlorophenyl)-, ethyl ester: Similar in structure but with a chlorophenyl group instead of the octyloxyphenyl group.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group, making it structurally different but functionally similar.
Uniqueness
The presence of the octyloxy group and the morpholinyl ethyl ester in carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester imparts unique chemical and biological properties. These structural features enhance its solubility, stability, and potential biological activities, distinguishing it from other carbamate compounds.
Propiedades
Número CAS |
65347-89-9 |
|---|---|
Fórmula molecular |
C21H34N2O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(2-octoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O4/c1-2-3-4-5-6-9-15-26-20-11-8-7-10-19(20)22-21(24)27-18-14-23-12-16-25-17-13-23/h7-8,10-11H,2-6,9,12-18H2,1H3,(H,22,24) |
Clave InChI |
GZVWBTQRCNFHIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


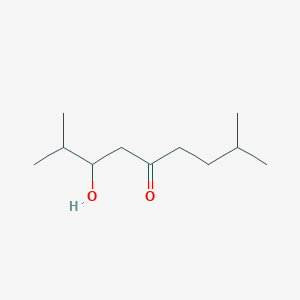
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)


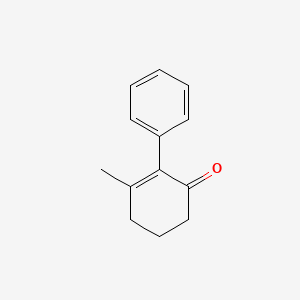

![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)


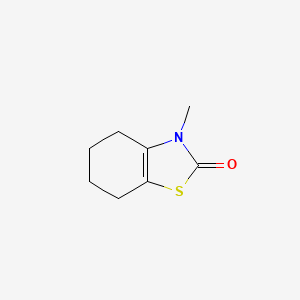
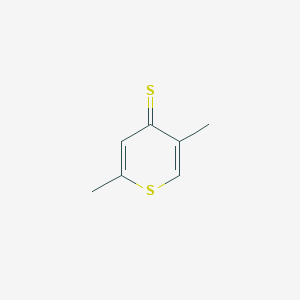
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
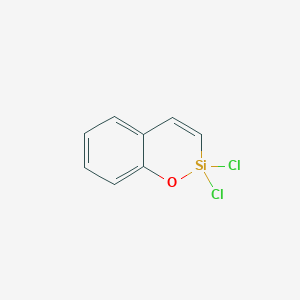
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
